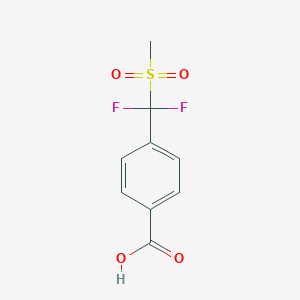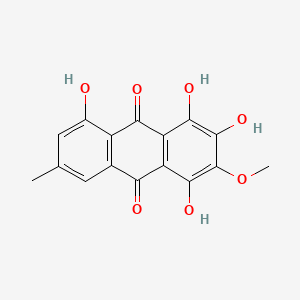
4-(Difluoro-methanesulfonylmethyl)-benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoro-methanesulfonylmethyl)-benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety substituted with a difluoro-methanesulfonylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoro-methanesulfonylmethyl)-benzoic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting material, 4-methylbenzoic acid.
Sulfonylation: The methyl group of 4-methylbenzoic acid is sulfonylated using difluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Oxidation: The resulting this compound is then oxidized to introduce the carboxylic acid functionality. This step can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(Difluoro-methanesulfonylmethyl)-benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The difluoro-methanesulfonyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Oxidation Reactions: Further oxidation can yield sulfone or sulfoxide derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or lithium diisopropylamide (LDA) are commonly used for substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
The major products formed from these reactions include various substituted benzoic acids, alcohols, amines, sulfones, and sulfoxides, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(Difluoro-methanesulfonylmethyl)-benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for drug development, particularly in the synthesis of enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism by which 4-(Difluoro-methanesulfonylmethyl)-benzoic acid exerts its effects depends on its specific application. In medicinal chemistry, for example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate interaction. The difluoro-methanesulfonyl group is particularly effective in enhancing binding affinity and specificity due to its electron-withdrawing properties.
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethanesulfonylmethyl)-benzoic acid: Similar structure but with a trifluoromethanesulfonyl group.
4-(Methanesulfonylmethyl)-benzoic acid: Contains a methanesulfonyl group instead of a difluoro-methanesulfonyl group.
4-(Chloromethanesulfonylmethyl)-benzoic acid: Features a chloromethanesulfonyl group.
Uniqueness
4-(Difluoro-methanesulfonylmethyl)-benzoic acid is unique due to the presence of the difluoro-methanesulfonyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring strong electron-withdrawing groups and high chemical stability.
Propiedades
Fórmula molecular |
C9H8F2O4S |
|---|---|
Peso molecular |
250.22 g/mol |
Nombre IUPAC |
4-[difluoro(methylsulfonyl)methyl]benzoic acid |
InChI |
InChI=1S/C9H8F2O4S/c1-16(14,15)9(10,11)7-4-2-6(3-5-7)8(12)13/h2-5H,1H3,(H,12,13) |
Clave InChI |
RWZYTDWWUPSBAF-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C(C1=CC=C(C=C1)C(=O)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1'-Benzyl-4-fluorospiro[indoline-3,4'-piperidine]](/img/structure/B13127958.png)


![Methyl2-chloroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13127980.png)
![Pyrimido[5,4-h]quinazoline-5,6-dione](/img/structure/B13127984.png)





